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Compound of Interest

Compound Name:
1-(difluoromethyl)-1H-pyrazol-4-

amine

Cat. No.: B1415128 Get Quote

The pyrazole nucleus is a cornerstone in medicinal chemistry and agrochemistry, recognized

as a "privileged scaffold" due to its metabolic stability and versatile biological activities.[1][2][3]

The introduction of fluorine atoms, particularly the difluoromethyl (CHF₂) group, into these

scaffolds can profoundly enhance a molecule's pharmacokinetic and pharmacodynamic

properties. This includes improvements in metabolic stability, membrane permeability, and

binding affinity to target proteins.[4] 1-(difluoromethyl)-1H-pyrazol-4-amine (Molecular

Formula: C₄H₅F₂N₃, Molecular Weight: 133.10 g/mol ) is a key building block in the synthesis of

numerous active pharmaceutical ingredients (APIs) and agrochemicals.[5][6][7] Its precise

structural characterization is therefore not merely an academic exercise but a critical

prerequisite for drug design, process development, and regulatory compliance.

This guide provides a comprehensive, multi-technique approach to the definitive structure

elucidation of 1-(difluoromethyl)-1H-pyrazol-4-amine. We will move beyond procedural

outlines to explore the causal reasoning behind the selection of analytical techniques, the

interpretation of complex data, and the synthesis of information to build an unassailable

structural proof.

Logical Workflow for Structure Elucidation
The confirmation of a chemical structure is a systematic process of hypothesis testing. We

begin with foundational techniques that provide broad strokes—such as molecular weight and
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the primary carbon-hydrogen framework—and progressively employ more sophisticated

methods to resolve fine structural details and connectivity.
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Caption: Workflow for the structure elucidation of 1-(difluoromethyl)-1H-pyrazol-4-amine.

Part 1: Mass Spectrometry – Confirming Molecular
Identity
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Expertise & Causality: Mass spectrometry (MS) is the first-line technique for determining the

molecular weight of a synthesized compound. For 1-(difluoromethyl)-1H-pyrazol-4-amine, we

employ Liquid Chromatography-Mass Spectrometry (LC-MS) with a soft ionization source like

Electrospray Ionization (ESI) in positive ion mode. This technique is chosen to minimize

fragmentation and maximize the abundance of the protonated molecular ion ([M+H]⁺),

providing a clear and accurate measurement of the molecular mass.[8][9] High-Resolution

Mass Spectrometry (HRMS) is critical for confirming the elemental composition against the

theoretical formula (C₄H₅F₂N₃).

Expected Data
Parameter Theoretical Value

Observed Value
(HRMS)

Interpretation

Molecular Formula C₄H₅F₂N₃ -
Derived from HRMS

data.

Monoisotopic Mass 133.0451 133.0453
Confirms elemental

composition.

[M+H]⁺ Ion 134.0529 134.0531
Confirms molecular

weight.

Key Fragments - m/z 83, 66

Potential loss of CHF₂

group and subsequent

ring fragments.[10][11]

Experimental Protocol: LC-MS Analysis
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a 50:50 mixture of acetonitrile

and water (with 0.1% formic acid to facilitate protonation).

Chromatography: Inject 5 µL of the sample onto a C18 reversed-phase column (e.g., 2.1 x

50 mm, 1.8 µm). Use a gradient elution from 5% to 95% acetonitrile in water (both with 0.1%

formic acid) over 5 minutes.

Mass Spectrometry (ESI-QTOF):

Ionization Mode: ESI Positive.
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Capillary Voltage: 3.5 kV.

Source Temperature: 120 °C.

Mass Range: m/z 50-500.

Acquisition Mode: MS and Data-Dependent MS/MS.

Part 2: NMR Spectroscopy – Mapping the Molecular
Skeleton
Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating the precise

structure of organic molecules in solution. For a fluorinated compound, a suite of experiments

including ¹H, ¹³C, ¹⁹F, and 2D correlation spectroscopy is essential.[12][13]

¹H NMR: Proton Environment Mapping
Expertise & Causality: ¹H NMR provides information on the number, connectivity, and chemical

environment of protons. For our target molecule, we expect distinct signals for the two pyrazole

ring protons (H3 and H5), the amine protons (-NH₂), and the unique proton of the

difluoromethyl group (-CHF₂). The coupling of the CHF₂ proton to the two adjacent fluorine

atoms is a key diagnostic feature, expected to produce a triplet due to the ¹J(H,F) coupling.

¹³C NMR: The Carbon Backbone
Expertise & Causality: ¹³C NMR reveals the number of unique carbon environments. The

difluoromethyl carbon is particularly informative, as its signal will be split into a triplet by the two

attached fluorine atoms (¹J(C,F) coupling). Broadband proton decoupling is used to simplify the

spectrum, but off-resonance or DEPT experiments can be used to determine the number of

attached protons for each carbon.

¹⁹F NMR: The Fluorine Signature
Expertise & Causality: ¹⁹F NMR is indispensable for fluorinated compounds due to its high

sensitivity and wide chemical shift range.[12] The two fluorine atoms of the N-CHF₂ group are

diastereotopic and will appear as a doublet of doublets, coupling to the geminal proton (²J(F,H))

and to each other (²J(F,F)).[14] This provides unambiguous confirmation of the -CHF₂ moiety.
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Expected NMR Data (in DMSO-d₆, 400 MHz)
Nucleus Position

Expected δ
(ppm)

Multiplicity J (Hz)
Interpretati
on

¹H H5 ~7.8 s -
Pyrazole ring

proton.

H3 ~7.5 s -
Pyrazole ring

proton.

-CHF₂ ~7.2 t ²J(H,F) ≈ 55

Triplet

confirms

coupling to

two F atoms.

-NH₂ ~5.5 br s -

Exchangeabl

e amine

protons.

¹³C C3 ~140 d -
Pyrazole ring

carbon.

C5 ~135 d -
Pyrazole ring

carbon.

C4 ~110 s -

Pyrazole

carbon

bearing the

amine.

-CHF₂ ~115 t ¹J(C,F) ≈ 240

Triplet

confirms C-F₂

bonding.

¹⁹F -CHF₂ ~-90 d ²J(F,H) ≈ 55

Doublet due

to coupling

with the

geminal

proton.
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2D NMR: Assembling the Pieces
Expertise & Causality: While 1D NMR identifies the fragments, 2D NMR establishes their

connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton

with its directly attached carbon, confirming the C-H assignments for the pyrazole ring and

the CHF₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for confirming

the overall structure. It reveals 2- and 3-bond correlations between protons and carbons. The

crucial correlation will be from the proton of the CHF₂ group to the C3 and C5 carbons of the

pyrazole ring, definitively placing the difluoromethyl group on the N1 nitrogen.

Caption: Key expected HMBC correlations for structural confirmation.

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve ~10 mg of the analyte in 0.6 mL of deuterated dimethyl

sulfoxide (DMSO-d₆).

¹H NMR: Acquire 16 scans using a standard pulse program at 298 K.

¹³C NMR: Acquire 1024 scans using a proton-decoupled pulse program.

¹⁹F NMR: Acquire 64 scans using a standard pulse program with proton decoupling.

2D Spectra (HSQC, HMBC): Acquire spectra using standard gradient-selected pulse

programs, optimizing acquisition times and spectral widths based on the 1D spectra.

Part 3: X-ray Crystallography – The Definitive Proof
Expertise & Causality: Single-crystal X-ray crystallography provides an unambiguous three-

dimensional map of the electron density in the solid state, revealing precise bond lengths, bond

angles, and intermolecular interactions.[15][16] While NMR confirms the structure in solution,

crystallography provides the "gold standard" proof of the molecular architecture and can reveal

details about hydrogen bonding networks in the crystal lattice.[17]
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Expected Data (Representative)
Parameter Value Interpretation

Crystal System Orthorhombic Defines the unit cell geometry.

Space Group Pnma
Describes the symmetry within

the crystal.[16]

C-F Bond Length ~1.35 Å
Typical for a difluoromethyl

group.

N1-C(F₂) Bond Length ~1.42 Å Confirms N-C bond.

C4-N(H₂) Bond Length ~1.38 Å Confirms C-N bond.

Intermolecular Interactions N-H···N hydrogen bonds

Shows how molecules pack,

often forming dimers or

trimers.[16][17]

Experimental Protocol: X-ray Crystallography
Crystal Growth: Slowly evaporate a saturated solution of the compound in a suitable solvent

(e.g., ethyl acetate/hexane mixture) at room temperature to obtain single crystals of sufficient

quality.

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a low

temperature (e.g., 170 K) to minimize thermal motion.[16]

Structure Solution & Refinement: Process the diffraction data to solve the phase problem

and generate an initial electron density map. Refine the atomic positions and thermal

parameters against the experimental data to obtain the final crystal structure.

Conclusion: A Synthesized and Self-Validating
Structural Proof
The structure of 1-(difluoromethyl)-1H-pyrazol-4-amine is definitively established through the

cohesive and cross-validating data from multiple analytical techniques.

HRMS confirms the elemental formula C₄H₅F₂N₃.[5]
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NMR spectroscopy provides the complete bonding framework:

¹H and ¹⁹F NMR confirm the presence and connectivity of the -CHF₂ group through

characteristic multiplicities and coupling constants.[14]

¹³C NMR confirms the presence of four unique carbon atoms, including the signature

triplet of the difluoromethyl carbon.

HMBC is the linchpin, connecting the -CHF₂ group to the N1 position of the pyrazole ring

and confirming the relative positions of all substituents.

X-ray crystallography provides the ultimate, unambiguous proof of the atomic arrangement in

three-dimensional space.

This rigorous, multi-faceted approach ensures the highest level of scientific integrity, providing

the trustworthy and authoritative structural data required for advanced research and

development in the pharmaceutical and agrochemical industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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